Specific Scientific Field: Cancer research and drug development.
Summary: Spiraeoside, isolated from red onion skin, has demonstrated promising anti-cancer effects. It exhibits activity against HeLa cells (a cervical cancer cell line) by promoting apoptosis through the activation of caspase-3 and caspase-9 . Encapsulation of spiraeoside on nano chitosan further enhances its anticancer activities in multiple cancer cell lines .
Experimental Procedures:Isolation and Purification: Spiraeoside is extracted from red onion skin using appropriate solvents and purification techniques.
Cell Culture: HeLa cells are cultured in appropriate media and conditions.
Treatment: HeLa cells are treated with spiraeoside at varying concentrations.
Apoptosis Assays: Caspase-3 and caspase-9 activation are assessed using fluorescence-based assays.
Nanoencapsulation: Spiraeoside is encapsulated onto nano chitosan particles.
Specific Scientific Field: Structural biology and drug discovery.
Summary: Galectin-3, a carbohydrate-binding protein, plays a role in cell proliferation, inflammatory responses, and memory regulation. Spiraeoside has been identified as a potential galectin-3 inhibitor . It specifically interacts with Arg144, a non-conserved residue in the galectin family, and shows promising binding affinity.
Experimental Procedures:Virtual Screening: Molecular docking and MM-GBSA analysis identify potential compounds from a library of natural glycosides.
Binding Studies: Spiraeoside is subjected to induced fit docking (IFD) and steered molecular dynamics simulations.
Binding Free Energy Analysis: MM-GBSA is used to assess binding energies.
Validation: Water-bridge interaction with Arg144 is observed in molecular dynamics simulations.
Spiraeoside, also known as quercetin 4'-O-glucoside, is a flavonoid O-glycoside that can be isolated from plants such as Filipendula ulmaria (commonly known as meadowsweet) and Allium cepa (garden onion). Its empirical formula is C21H20O12, and it is classified under the beta-D-glucosides. Spiraeoside plays a significant role as a plant metabolite and exhibits antioxidant and potential antineoplastic properties .
Spiraeoside is synthesized through the enzymatic action of UDP-glucuronosyltransferase, which catalyzes the glycosylation of quercetin with glucuronic acid. This reaction results in the formation of spiraeoside from quercetin, highlighting its role in plant metabolism . The compound has been shown to scavenge free radicals, with an IC50 value of 28.51 μg/mL against DPPH radicals, indicating its moderate antioxidant capacity compared to other antioxidants like butylated hydroxyanisole and α-tocopherol .
Spiraeoside exhibits various biological activities, including:
The primary method for synthesizing spiraeoside involves the enzymatic reaction facilitated by UDP-glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to quercetin. The synthesis can occur naturally within plants or can be replicated in vitro under controlled conditions using appropriate substrates and enzymes .
Spiraeoside has several applications in various fields:
Research indicates that spiraeoside interacts with multiple metabolic enzymes, showcasing its potential therapeutic implications. Studies have demonstrated its inhibitory effects on:
These interactions suggest that spiraeoside could play a role in managing conditions linked to these enzymes .
Spiraeoside shares structural similarities with other flavonoid glycosides. Below are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Quercetin | Flavonoid | Parent compound; strong antioxidant |
Rutin | Flavonoid O-glycoside | Contains a rhamnose sugar; more potent antioxidant |
Kaempferol | Flavonoid | Exhibits anti-inflammatory properties |
Isoquercitrin | Flavonoid O-glycoside | More soluble; different sugar moiety |
Spiraeoside is unique due to its specific glycosylation at the 4' position of quercetin, which affects its solubility and biological activity compared to other flavonoids like rutin and isoquercitrin. It has been noted for having higher antioxidant efficacy compared to quercetin itself due to its distinct proton loss electron flow mechanism during radical scavenging .
Spiraeoside possesses the molecular formula C₂₁H₂₀O₁₂, representing a flavonoid glycoside compound that belongs to the quercetin derivative family [1] [3] [4]. The compound is systematically named as 3,5,7-trihydroxy-2-(3-hydroxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}phenyl)-4H-chromen-4-one [3]. This structure consists of a quercetin aglycone backbone linked to a β-D-glucopyranose sugar moiety through a glycosidic bond at the 4'-position of the B-ring [2] [4].
The structural composition of spiraeoside encompasses several distinct regions that contribute to its chemical identity. The flavonoid backbone contains the characteristic A-ring system with hydroxyl groups at positions 5 and 7, a C-ring bearing a hydroxyl group at position 3, and a B-ring featuring hydroxyl groups at positions 3' and 4' [1] [8]. The glucose sugar unit is attached via an O-glycosidic linkage specifically at the 4'-hydroxyl position, making spiraeoside the 4'-O-glucoside derivative of quercetin [2] [4].
The stereochemical configuration of spiraeoside is defined by five stereocenters present within the glucose moiety, all of which exist in defined stereochemical arrangements [3] [9]. The glucose unit exhibits the standard β-D-glucopyranose configuration with the following stereochemical designations: 2S,3R,4S,5S,6R [3]. This specific stereochemical arrangement ensures that spiraeoside exists as a single stereoisomeric form rather than displaying configurational isomerism.
The glycosidic bond connecting the glucose unit to the quercetin backbone adopts the β-configuration, which is energetically favorable and commonly observed in natural glycosides [1] [9]. The stereochemical integrity of the glucose moiety remains unchanged during normal physiological conditions, contributing to the compound's structural stability. The defined stereochemistry at all five stereocenters indicates that spiraeoside does not exhibit enantiomerism or diastereomerism under standard conditions [3] [9].
Spiraeoside demonstrates distinct solubility characteristics that reflect its glycosidic nature and hydrophilic properties. The compound exhibits a calculated LogP value of -0.334, indicating significant hydrophilic character and preferential partitioning into aqueous phases rather than lipophilic environments [5]. An alternative LogP calculation yields a value of -0.380, confirming the compound's hydrophilic nature [8]. These negative LogP values contrast markedly with the parent aglycone quercetin, which typically exhibits positive LogP values, demonstrating how glycosylation fundamentally alters the compound's polarity characteristics [5] [8].
The solubility profile of spiraeoside encompasses compatibility with various solvent systems including dimethyl sulfoxide, pyridine, methanol, and ethanol [10]. The enhanced water solubility compared to quercetin results from the presence of the glucose moiety, which introduces multiple hydroxyl groups that facilitate hydrogen bonding with water molecules [10]. This improved aqueous solubility represents a significant advantage for biological systems where water-based transport mechanisms predominate.
The hydrogen bonding profile of spiraeoside reflects its extensive hydroxyl group distribution across both the flavonoid backbone and the attached glucose unit. The compound contains eight hydrogen bond donor sites and twelve hydrogen bond acceptor sites, creating a complex hydrogen bonding network [9]. The hydrogen bond donor count encompasses the phenolic hydroxyl groups present on the quercetin backbone as well as the hydroxyl groups of the glucose moiety [9].
Molecular docking studies have revealed that spiraeoside's hydroxyl groups participate in six distinct hydrogen bond interactions with amino acid residues in protein binding sites, specifically involving Tyr72, Tyr124, Tyr341, Ser125, and Phe295 [11]. These hydrogen bonding interactions contribute significantly to the compound's binding affinity and biological activity. The extensive hydrogen bonding capacity influences the compound's solubility, stability, and intermolecular interactions in various environments [11].
Spiraeoside exhibits a molecular weight of 464.38 g/mol, which reflects the combined mass contributions from the quercetin backbone and the attached glucose unit [4] [8]. The monoisotopic mass has been precisely determined as 464.09547607 g/mol, providing an exact mass measurement that accounts for the most abundant isotopes of each constituent atom [9]. This monoisotopic mass value serves as a critical parameter for mass spectrometric identification and quantification procedures.
The molecular weight difference between spiraeoside and its parent aglycone quercetin amounts to approximately 162 g/mol, corresponding to the mass contribution of the glucose moiety minus the mass of the water molecule eliminated during glycoside formation [4] [9]. This characteristic mass difference facilitates the identification of spiraeoside in complex mixtures and provides insight into its metabolic transformation pathways.
Property | Value | Reference |
---|---|---|
Molecular Weight | 464.38 g/mol | [4] [8] |
Monoisotopic Mass | 464.09547607 g/mol | [9] |
LogP | -0.334 to -0.380 | [5] [8] |
Hydrogen Bond Donors | 8 | [9] |
Hydrogen Bond Acceptors | 12 | [9] |
Polar Surface Area | 207-210.51 Ų | [9] [7] |
Spiraeoside exhibits characteristic ultraviolet-visible absorption properties that reflect its flavonoid chromophore system. The compound demonstrates absorption in the ultraviolet region with characteristic bands that correspond to π→π* electronic transitions within the conjugated aromatic system [31] [33]. Quercetin derivatives, including spiraeoside, typically display two major absorption bands in UV-visible spectroscopy: Band I at 300-380 nm corresponding to the cinnamyl system and Band II at 240-280 nm corresponding to the benzoyl system [31].
The absorption characteristics of spiraeoside are influenced by the glycosylation at the 4'-position, which affects the electronic environment of the B-ring chromophore. The presence of the glucose moiety alters the electron density distribution compared to the parent quercetin aglycone, resulting in subtle shifts in the absorption maxima [31] [33]. These spectroscopic properties enable the identification and quantification of spiraeoside in plant extracts and biological samples using UV-visible detection methods.
Nuclear magnetic resonance spectroscopy provides detailed structural information about spiraeoside through analysis of both ¹H and ¹³C chemical shifts. The compound's NMR profile reflects the complex molecular architecture encompassing both the quercetin backbone and the glucose substituent [16] [22]. The ¹H NMR spectrum displays characteristic signals for aromatic protons in the flavonoid ring system, as well as the anomeric proton and additional protons of the glucose moiety.
The ¹³C NMR spectrum of spiraeoside reveals distinct carbon environments corresponding to the different structural regions within the molecule. The carbonyl carbon of the flavonoid C-ring, aromatic carbons of the A and B rings, and the carbon atoms of the glucose unit each exhibit characteristic chemical shift ranges [25]. The attachment of glucose to the 4'-position creates specific shielding effects that can be observed in the ¹³C NMR spectrum, particularly for carbons in the vicinity of the glycosidic linkage [16] [25].
Mass spectrometric analysis of spiraeoside reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis. The compound readily forms molecular ion species under electrospray ionization conditions, typically appearing as [M+H]⁺ or [M+NH₄]⁺ adduct ions [26] [27]. The fragmentation behavior of spiraeoside follows predictable pathways common to quercetin glycosides, involving cleavage of the glycosidic bond and subsequent fragmentation of both the aglycone and sugar portions.
The primary fragmentation pathway involves the loss of the glucose moiety (162 Da) to generate the quercetin aglycone ion [27]. This characteristic neutral loss serves as a diagnostic feature for identifying quercetin 4'-glucosides in complex mixtures. Secondary fragmentation patterns include the formation of retro-Diels-Alder products from the quercetin portion and cross-ring cleavages within the glucose unit [17] [21]. These fragmentation patterns enable both structural confirmation and quantitative analysis of spiraeoside in various analytical applications.
Spiraeoside exhibits distinct properties when compared to other prominent quercetin glycosides such as rutin, isoquercitrin, and hyperoside. The key distinguishing feature of spiraeoside lies in its 4'-O-glycosidic linkage position, which differs from the more common 3-O-glycosidic linkages found in isoquercitrin and rutin [18] [34]. This positional difference significantly influences the compound's physicochemical properties, biological activity, and metabolic behavior.
In terms of antioxidant activity, comparative studies demonstrate that quercetin glycosides generally exhibit lower antioxidant capacity than the parent aglycone quercetin, with the specific activity depending on the position and nature of glycosylation [18] [34]. Spiraeoside, with its 4'-O-glucose substitution, shows intermediate antioxidant activity compared to other quercetin glycosides. The 4'-position glycosylation affects the catechol moiety in the B-ring, which is crucial for antioxidant activity, resulting in reduced hydrogen-donating ability compared to the free aglycone [19] [34].
The structural stability of spiraeoside compares favorably with other O-glycosides but differs significantly from C-glycosides such as orientin and vitexin. O-glycosidic bonds, including those in spiraeoside, are susceptible to acid and enzymatic hydrolysis, whereas C-glycosidic bonds exhibit greater resistance to such conditions [34] [35]. This difference affects the bioavailability and metabolic fate of these compounds in biological systems.
Compound | Glycosylation Position | Molecular Weight (g/mol) | Antioxidant Activity* | Stability** |
---|---|---|---|---|
Spiraeoside | 4'-O-glucose | 464.38 | Moderate | Moderate |
Isoquercitrin | 3-O-glucose | 464.38 | Moderate | Moderate |
Rutin | 3-O-rutinoside | 610.52 | Lower | Moderate |
Hyperoside | 3-O-galactoside | 464.38 | Moderate | Moderate |
Quercetin (aglycone) | None | 302.24 | Highest | Lowest |
Relative to quercetin aglycone*Under physiological conditions
The biosynthesis of spiraeoside follows the general flavonoid biosynthetic pathway, which represents one of the most extensively studied secondary metabolic routes in plants [1]. Flavonoids are derived from the phenylpropanoid metabolic pathway and possess a basic C15 benzene ring structure consisting of C6-C3-C6 carbon skeleton [1] [2]. The pathway begins with the conversion of phenylalanine through the phenylpropanoid pathway, while phenylalanine itself is synthesized via the shikimate pathway [1].
The general phenylpropanoid pathway encompasses the first three enzymatic steps that are common to all downstream metabolites, including flavonoids and lignin [1]. Phenylalanine ammonia lyase catalyzes the first committed step by deaminating phenylalanine to trans-cinnamic acid [1]. This enzyme plays a crucial role in mediating carbon flux from primary to secondary metabolism in plants and has been linked to the concentrations of anthocyanins and other phenolic compounds [1].
The second step involves cinnamic acid 4-hydroxylase, a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid to generate p-coumaric acid [1]. This reaction represents the first oxidation step in the flavonoid synthesis pathway. The third step is catalyzed by 4-coumarate CoA ligase, which forms p-coumaroyl-CoA by adding a coenzyme A unit to p-coumaric acid [1].
The entry of p-coumaroyl-CoA into the flavonoid biosynthesis pathway marks the beginning of specific flavonoid synthesis [1]. Chalcone synthase, the key and first rate-limiting enzyme in the flavonoid biosynthetic pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to generate naringenin chalcone [1]. This polyketide synthase is essential for the formation of the basic flavonoid skeleton.
Chalcone isomerase subsequently catalyzes the intramolecular cyclization of chalcones to form flavanones in the cytoplasm, resulting in the formation of the heterocyclic ring C in the flavonoid pathway [1]. The enzyme converts naringenin chalcone into naringenin, which serves as the central branch point in flavonoid biosynthesis [1].
Further hydroxylation reactions are performed by flavanone 3-hydroxylase and flavonoid 3'-hydroxylase. Flavanone 3-hydroxylase converts naringenin to dihydrokaempferol, while flavonoid 3'-hydroxylase catalyzes the hydroxylation at the 3' position of the B-ring to produce dihydroquercetin [1]. These hydroxylation patterns determine the final substitution pattern of the flavonoid aglycone.
Flavonol synthase catalyzes the final step in quercetin formation by converting dihydroquercetin to quercetin through the introduction of a double bond between C-2 and C-3 of the C ring [1]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and requires alpha-ketoglutarate, ascorbate, and iron as cofactors [1].
The final step in spiraeoside biosynthesis involves the glycosylation of quercetin at the 4'-hydroxyl position, catalyzed by UDP-glucuronosyltransferases [3]. These enzymes belong to the UDP-glycosyltransferase superfamily and are essential for the conjugation of small lipophilic molecules with glucuronic acid in both animals and plants [3].
UDP-glucuronosyltransferases are type I membrane proteins localized in the endoplasmic reticulum with a glycosylated luminal domain [4]. The glucuronidation reaction involves the transfer of the glucuronosyl moiety from UDP-glucuronic acid to a hydrophobic aglycone, making the substrate more water-soluble [5]. In the specific case of spiraeoside formation, the enzyme transfers glucose from UDP-glucose to the 4'-hydroxyl group of quercetin [3].
The regiospecificity of glycosylation is a critical property given that quercetin contains multiple potential glycosylation sites [6]. Research has demonstrated that specific UDP-glucosyltransferases show distinct preferences for different hydroxyl positions on flavonoid substrates [6]. The enzyme responsible for spiraeoside formation exhibits high specificity for the 4'-hydroxyl position of quercetin [7].
Studies in onion systems have revealed that quercetin-4'-O-glucosyltransferase activity exhibits high specificity towards flavonols with hydroxylated B-rings and demonstrates almost exclusive specificity for UDP-alpha-D-glucose as the activated sugar donor [7]. The enzyme shows optimal activity across different regions of onion bulbs, indicating ongoing biosynthesis of spiraeoside throughout plant development [7].
N-glycosylation plays an important role in the correct folding and preservation of enzymatic activity of UDP-glucuronosyltransferases [4] [8]. The glycosylation occurs during translation and is essential for proper protein folding, although the mature enzyme can function without the glycosyl residues [4]. This post-translational modification affects the interaction of these enzymes with other proteins in the endoplasmic reticulum [9].
The regulation of spiraeoside formation occurs at multiple levels, involving both transcriptional and post-translational control mechanisms [10] [11]. The flavonoid biosynthetic pathway is subject to complex regulation by transcription factors, particularly members of the MYB-bHLH-WDR complex [12] [10].
MYB transcription factors play pivotal roles in flavonoid regulation, with different subfamily members controlling specific branches of the pathway [12] [13]. These transcription factors can act as either positive or negative regulators of flavonoid biosynthetic genes. R2R3-MYB transcription factors specifically bind to MYB-binding sites or AC-rich motifs in gene promoters [12].
The bHLH transcription factors work in conjunction with MYB proteins to form regulatory complexes [12]. MYC-like bHLH transcription factors specifically bind to E/G box or AN1-like motifs in target gene promoters [12]. The basic helix-loop-helix domain is responsible for both DNA binding and protein dimerization [12].
WDR proteins complete the MBW complex and provide stability to the transcriptional regulatory machinery [12]. These proteins contain multiple WD40 repeats that facilitate protein-protein interactions within the complex [12]. The MBW complexes are involved in both developmental and environmental regulation of flavonoid biosynthesis [11].
Additional transcription factor families also participate in flavonoid regulation. WRKY transcription factors can function as both activators and repressors of flavonoid biosynthesis [10]. AP2/ERF transcription factors have been reported to regulate flavonol biosynthesis through direct targeting of early genes in the flavonoid pathway [10].
Post-transcriptional regulation involves microRNAs that target key regulatory genes [10]. The miR858-MYB regulatory modules have been shown to regulate flavonol biosynthesis by targeting R2R3-MYB genes [10]. These miRNAs provide additional layers of control over flavonoid accumulation.
Environmental factors such as light, temperature, and stress conditions significantly influence the regulation of flavonoid biosynthesis [10] [14]. UV-B radiation is a particularly potent inducer of flavonoid production, triggering complex signaling cascades that activate multiple transcription factors [10].
Spiraeoside undergoes various metabolic transformations within plant systems that affect its stability, bioavailability, and biological activity [15] [16]. These transformations involve both biosynthetic modifications and catabolic processes that determine the final accumulation patterns of the compound.
Compartmentalization plays a crucial role in flavonoid metabolism, with different subcellular locations hosting specific enzymatic reactions [17] [18]. The biosynthesis of spiraeoside begins with phenylalanine synthesis in plastids, followed by export to the cytoplasm where the phenylpropanoid pathway operates [17]. The final glycosylation step occurs in the endoplasmic reticulum [3].
Transport processes are essential for the proper distribution of biosynthetic intermediates between cellular compartments [17] [18]. Plastidial cationic amino acid transporters facilitate the export of phenylalanine from plastids to the cytoplasm [17] [18]. The rate of phenylalanine export significantly influences flux through the aromatic amino acid biosynthetic network [17].
Metabolic flux analysis reveals that the regulation of transport processes can significantly impact overall pathway activity [17]. Reduced export of phenylalanine from plastids leads to feedback inhibition of the arogenate pathway and compensatory activation of alternative biosynthetic routes [17].
The cytosolic phenylpyruvate pathway represents an alternative route for phenylalanine biosynthesis that operates in parallel with the plastidial arogenate pathway [19] [17]. This pathway involves cytosolic enzymes and can compensate for reduced plastidial phenylalanine production under certain conditions [19].
Glycosylation patterns significantly affect the stability and bioavailability of flavonoids [20] [21]. The attachment of glucose to specific hydroxyl positions influences the compound's solubility, cellular localization, and biological activity [21]. Spiraeoside, with its 4'-O-glucoside linkage, exhibits enhanced stability compared to other quercetin glycosides [20].
Storage and transport of flavonoid glycosides often involve specialized cellular structures [16]. Vacuolar compartmentalization provides protection from degradative enzymes and allows for the accumulation of high concentrations of these secondary metabolites [16]. Transport proteins, including ABC transporters and MATE carriers, facilitate the movement of flavonoids to their final storage locations [16].
The biosynthesis of spiraeoside relies on a series of phenylalanine-derived intermediates that are systematically converted through specific enzymatic reactions [19] [22]. Understanding these intermediates provides insight into the metabolic flow and regulatory points within the pathway.
L-phenylalanine serves as the starting point for spiraeoside biosynthesis and is derived from the shikimate pathway [19]. In plants, phenylalanine is synthesized predominantly via the arogenate pathway in plastids [19]. The aromatic amino acid serves as a precursor for thousands of plant metabolites beyond its role in protein synthesis [19].
The conversion of phenylalanine proceeds through several key intermediates. Trans-cinnamic acid represents the first phenylpropanoid intermediate formed by the action of phenylalanine ammonia lyase [19] [22]. This compound serves as the entry point into the broader phenylpropanoid metabolic network.
P-coumaric acid is formed by the hydroxylation of trans-cinnamic acid and represents a critical branch point in phenylpropanoid metabolism [19] [22]. The compound can be directed toward various downstream pathways, including lignin biosynthesis and flavonoid formation.
P-coumaroyl-CoA is the activated form of p-coumaric acid and serves as the direct precursor for flavonoid biosynthesis [19] [22]. The formation of this CoA ester represents a committed step toward flavonoid production, as the compound is specifically utilized by chalcone synthase.
Naringenin chalcone represents the first true flavonoid intermediate in the pathway [1]. This compound contains the basic C6-C3-C6 flavonoid skeleton and serves as the precursor for all subsequent flavonoid modifications. The chalcone can undergo spontaneous isomerization to form naringenin under certain conditions [1].
Naringenin serves as the central flavanone intermediate and represents a crucial branch point in flavonoid biosynthesis [1]. From this compound, the pathway can proceed toward the formation of various flavonoid subclasses, including flavonols, anthocyanins, and proanthocyanidins [1].
Dihydrokaempferol and dihydroquercetin represent successive hydroxylation products that lead toward quercetin formation [1]. These dihydroflavonol intermediates are essential precursors for flavonol synthase activity and determine the final hydroxylation pattern of the resulting flavonol [1].
The regulation of intermediate pools significantly affects the overall efficiency of spiraeoside biosynthesis [17]. Metabolic flux analysis has revealed that the availability of specific intermediates can become rate-limiting under certain conditions [17]. The cellular concentrations of these intermediates are influenced by enzyme activity, transport processes, and competing metabolic pathways [17].
Feedback regulation mechanisms ensure that intermediate accumulation remains balanced [17]. High concentrations of certain intermediates can inhibit upstream enzymes, preventing the overaccumulation of potentially toxic compounds [17]. This regulatory network allows plants to maintain homeostasis while responding to environmental demands for increased flavonoid production [17].
Enzyme | Substrate | Product | EC Number | Cellular Location |
---|---|---|---|---|
Phenylalanine ammonia lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | EC 4.3.1.24 | Cytoplasm |
Cinnamic acid 4-hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | EC 1.14.14.91 | Endoplasmic reticulum |
4-Coumarate CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | EC 6.2.1.12 | Cytoplasm |
Chalcone synthase (CHS) | p-Coumaroyl-CoA + 3 malonyl-CoA | Naringenin chalcone | EC 2.3.1.74 | Cytoplasm |
Chalcone isomerase (CHI) | Naringenin chalcone | Naringenin | EC 5.5.1.6 | Cytoplasm |
Flavanone 3-hydroxylase (F3H) | Naringenin | Dihydrokaempferol | EC 1.14.11.9 | Cytoplasm |
Flavonoid 3'-hydroxylase (F3'H) | Dihydrokaempferol | Dihydroquercetin | EC 1.14.14.82 | Endoplasmic reticulum |
Flavonol synthase (FLS) | Dihydroquercetin | Quercetin | EC 1.14.20.6 | Cytoplasm |
UDP-glucuronosyltransferase (UGT) | Quercetin | Spiraeoside (Quercetin 4'-O-glucoside) | EC 2.4.1.- | Endoplasmic reticulum |
Intermediate | Molecular Formula | Molecular Weight | Role in Pathway |
---|---|---|---|
L-Phenylalanine | C9H11NO2 | 165.19 | Starting amino acid precursor |
trans-Cinnamic acid | C9H8O2 | 148.16 | First phenylpropanoid intermediate |
p-Coumaric acid | C9H8O3 | 164.16 | Hydroxylated phenylpropanoid |
p-Coumaroyl-CoA | C30H42N7O17P3S | 853.58 | Activated phenylpropanoid for flavonoid synthesis |
Naringenin chalcone | C15H12O5 | 272.25 | First flavonoid skeleton |
Naringenin | C15H12O5 | 272.25 | Central flavanone intermediate |
Dihydrokaempferol | C15H12O6 | 288.25 | Dihydroflavonol precursor |
Dihydroquercetin | C15H12O7 | 304.25 | Dihydroquercetin precursor |
Quercetin | C15H10O7 | 302.24 | Flavonol aglycone substrate |
UDP-glucose | C15H24N2O17P2 | 566.30 | Sugar donor for glycosylation |
Spiraeoside | C21H20O12 | 464.38 | Final spiraeoside product |
Irritant